4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(Benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a benzenesulfonyl moiety at position 4 and a 2,5-difluorobenzenesulfonyl group at position 6. This structure combines steric bulk from the spiro system with electronic modulation via fluorine atoms, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(2,5-difluorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O5S2/c20-15-6-7-17(21)18(14-15)30(26,27)22-10-8-19(9-11-22)23(12-13-28-19)29(24,25)16-4-2-1-3-5-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEWBIIJJXNRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through a multi-step process involving the following key steps:
Formation of the Spirocyclic Core: This involves the reaction of N-benzylacrylamides with ethyl bromodifluoroacetate in the presence of a copper catalyst.
Introduction of Sulfonyl Groups: The benzenesulfonyl and difluorobenzenesulfonyl groups are introduced through sulfonylation reactions using appropriate sulfonyl chlorides and base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic compounds with new functional groups.
Scientific Research Applications
4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The spirocyclic structure provides rigidity and specificity in binding to these targets.
Comparison with Similar Compounds
8-[(2,5-Dimethylphenyl)sulfonyl]-4-(Mesitylsulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane ()
- Substituents : 2,5-dimethylphenyl and mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl).
- The mesitylsulfonyl group introduces significant steric bulk, which may limit binding to compact active sites .
- Molecular Weight : Higher (464.598 g/mol) due to methyl groups, compared to the target compound’s 474.45 g/mol (estimated).
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-Methylbenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane ()
- Substituents : Methyl groups at positions 2,5 (on one ring) and 4 (on the other).
- Impact : Methylation increases hydrophobicity but may reduce metabolic stability compared to fluorinated analogs. The compound’s molecular weight (464.598 g/mol) is comparable to the target, suggesting similar synthetic challenges .
Functional Group Comparisons
4-(4-Methoxybenzyl)-8-(4-Nitrophenyl)-1-Oxa-4,8-Diazaspiro[4.5]decane ()
- Substituents : Methoxybenzyl (electron-donating) and nitrophenyl (electron-withdrawing).
(8-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1-Oxa-4,8-Diazaspiro[4.5]dec-4-Yl)(4-Nitrophenyl)Methanone ()
Table 1: Key Properties of 4-(Benzenesulfonyl)-8-(2,5-Difluorobenzenesulfonyl)-1-Oxa-4,8-Diazaspiro[4.5]decane and Analogs
Research Implications
The target compound’s dual sulfonylation and fluorination offer a unique balance of electronic and steric properties compared to analogs. For instance:
- Fluorine vs. Methyl : Fluorine atoms (target) improve metabolic stability and electronegativity over methyl groups (), which may enhance target binding in polar environments .
- Dual Sulfonylation vs. Hybrid Groups : Dual sulfonylation (target) likely provides stronger hydrogen-bonding capacity compared to nitro or methoxy substitutions (), favoring interactions with proteases or kinases .
Biological Activity
The compound 4-(benzenesulfonyl)-8-(2,5-difluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and cellular processes. Notably, it has been observed to interact with mitochondrial functions, particularly in the context of oxidative phosphorylation (OXPHOS) inhibition. This mechanism is crucial for targeting cancer cells that rely heavily on aerobic metabolism for energy production.
Table 1: Summary of Biological Assays
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | UM16 Pancreatic Cancer Cells | 0.58 | |
| Mitochondrial Function Inhibition | MIA PaCa-2 Cells | 0.118 | |
| Platelet Aggregation | Platelet Rich Plasma | 0.053 |
Case Study 1: Inhibition of Pancreatic Cancer Cell Growth
A study investigated the compound's effect on pancreatic cancer cells (UM16). The results indicated a significant cytotoxic effect with an IC50 value of 0.58 µM , demonstrating its potential as a therapeutic agent against pancreatic cancer by selectively inhibiting mitochondrial function and ATP production .
Case Study 2: Anti-platelet Activity
Another investigation focused on the compound's ability to inhibit platelet aggregation. The biologically active form showed an IC50 value of 53 nM , indicating strong anti-platelet activity, which could be beneficial in preventing thrombotic events in patients at risk .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications in the sulfonamide groups and the diazaspiro structure significantly influence the compound's biological activity. For example, the presence of fluorine atoms in the benzenesulfonyl moieties enhances lipophilicity and bioavailability, contributing to increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
